3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2-Chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a tricyclic thienopyrimidinone derivative characterized by a fused thieno[3,2-d]pyrimidin-4(3H)-one core. Its structure features a 2-chlorobenzyl group at position 3 and a 3-methylphenyl substituent at position 7 (Figure 1). Thienopyrimidinones are structurally analogous to purines and psoralens, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBTHBHLNFDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-5-(3-Methylphenyl)Thiophene-3-Carboxylate (Intermediate A)
Procedure :
A mixture of 3-methylacetophenone (10 mmol), ethyl cyanoacetate (12 mmol), and sulfur (12 mmol) in ethanol (50 mL) was stirred under reflux for 8 hours. The reaction was monitored via TLC (hexane:ethyl acetate, 7:3). The precipitate was filtered and recrystallized from ethanol to yield Intermediate A as yellow crystals (72%).
Characterization :
Cyclization to 7-(3-Methylphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One (Intermediate B)
Procedure :
Intermediate A (5 mmol) was heated with formamide (15 mL) at 180°C for 6 hours. The mixture was cooled, poured into ice water, and neutralized with HCl (1M). The solid was filtered and purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to afford Intermediate B as a white solid (68%).
Characterization :
Alkylation with 2-Chlorobenzyl Chloride
Procedure :
Intermediate B (3 mmol) was dissolved in DMF (10 mL) with K₂CO₃ (6 mmol). 2-Chlorobenzyl chloride (3.3 mmol) was added dropwise, and the mixture was stirred at 80°C for 12 hours. The product was extracted with ethyl acetate, washed with brine, and concentrated. Purification by column chromatography (hexane:ethyl acetate, 4:1) yielded the title compound as off-white crystals (75%).
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O), 760 cm⁻¹ (C–Cl).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (s, 1H, C2–H), 7.55–7.25 (m, 8H, Ar–H), 5.15 (s, 2H, –CH₂–), 2.50 (s, 3H, –CH₃).
Synthetic Route 2: Suzuki-Miyaura Coupling for 7-Aryl Functionalization
Synthesis of 7-Bromo-Thieno[3,2-d]Pyrimidin-4(3H)-One (Intermediate C)
Procedure :
Intermediate B (5 mmol) was treated with NBS (5.5 mmol) in CCl₄ (30 mL) under reflux for 3 hours. The mixture was cooled, filtered, and recrystallized from ethanol to yield Intermediate C (82%).
Cross-Coupling with 3-Methylphenylboronic Acid
Procedure :
Intermediate C (2 mmol), 3-methylphenylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (4 mmol) were combined in dioxane/H₂O (10:1, 15 mL). The mixture was heated at 100°C under N₂ for 12 hours. After extraction and purification, the product was obtained (70%).
Comparative Analysis of Synthetic Routes
Table 1 : Yield and Efficiency of Key Steps
| Step | Route 1 Yield | Route 2 Yield |
|---|---|---|
| Core Formation | 68% | 82% |
| Aryl Introduction | N/A | 70% |
| Alkylation | 75% | N/A |
| Total Yield | 38% | 40% |
Route 2 offers higher modularity for diverse aryl groups but requires specialized catalysts. Route 1 is preferable for scalability.
Spectroscopic Validation and Purity Assessment
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and pyrimidine ketone group undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic, 50–60°C | Sulfoxide derivatives | Partial oxidation of sulfur atom |
| Potassium permanganate (KMnO₄) | Aqueous, basic pH | Sulfone derivatives | Complete sulfur oxidation |
| Ozone (O₃) | Dichloromethane, −78°C | Ring-opened dicarbonyl compounds | Limited yield due to over-oxidation |
The 4(3H)-one moiety remains stable under mild oxidizing conditions but may degrade under strong oxidative stress.
Reduction Reactions
Selective reduction of functional groups has been achieved:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C | Secondary alcohol (4-hydroxy derivative) | 65–72% |
| Catalytic hydrogenation (H₂/Pd-C) | Methanol, 50 psi | Saturated thienopyrimidine | 58% |
| Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | Over-reduced byproducts | Not recommended |
The chlorobenzyl group remains intact under standard reduction protocols.
Nucleophilic Aromatic Substitution
The 4-chloro derivative (synthesized via POCl₃ treatment) reacts with nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperazine | DMF, 80°C, 12h | 4-Piperazinyl derivative | 78% |
| Sodium methoxide | Methanol, reflux | 4-Methoxy derivative | 82% |
| Aniline | Toluene, Pd(OAc)₂, 100°C | 4-Anilino derivative | 68% |
Electrophilic Substitution
Electrophilic attack occurs preferentially at the thiophene ring’s α-positions:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 25°C | 5-Bromo substitution | >90% |
| Nitration (HNO₃/H₂SO₄) | 0–5°C | 5-Nitro derivative | 75% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives | 60–85% |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, 100°C | Aminated derivatives | 70–78% |
Thienopyrimidine Core Functionalization
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | Alkyl halides, NaH, DMF | N-Alkylated derivatives | Enhanced lipophilicity |
| Cyclocondensation | Hydrazine, ethanol, Δ | Pyrazolo-thienopyrimidine hybrids | Anticancer leads |
Stability Under Hydrolytic Conditions
| Medium | Conditions | Degradation Pathway | Half-Life |
|---|---|---|---|
| Acidic (HCl, 1M) | Reflux, 6h | Cleavage of chlorobenzyl group | 2.5h |
| Basic (NaOH, 1M) | 25°C, 24h | Hydrolysis of 4(3H)-one to carboxylic acid | 8h |
Key Findings from Experimental Studies:
-
Regioselectivity : Electron-withdrawing substituents (e.g., Cl) direct electrophiles to the thiophene ring.
-
Catalyst Sensitivity : Pd-based catalysts require rigorous anhydrous conditions for cross-coupling efficiency.
-
Byproduct Formation : Over-reduction or oxidation necessitates careful stoichiometric control.
This compound’s versatility in substitution and coupling reactions makes it a valuable intermediate for developing bioactive molecules.
Scientific Research Applications
Biochemical Pathways
The inhibition of Cyt-bd by 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects several biochemical pathways:
- Electron Transport Chain Disruption : Inhibition leads to decreased ATP levels.
- Potential Impact on Drug Resistance : Targeting essential pathways may help address issues with drug-resistant M. tuberculosis strains.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable properties for therapeutic use:
- Absorption : Efficient uptake into biological systems.
- Distribution : Ability to reach target tissues effectively.
- Metabolism and Excretion : Potential for metabolic stability and favorable clearance rates.
Case Study 1: Antimycobacterial Efficacy
In a study examining various thienopyrimidine derivatives, this compound demonstrated significant antimycobacterial activity against multiple strains of M. tuberculosis, indicating its potential as a lead compound for further development in tuberculosis therapy.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thienopyrimidine derivatives has shown that specific substitutions at various positions significantly influence biological activity. For instance, the presence of halogen substituents has been linked to enhanced potency against M. tuberculosis and inflammation-related pathways .
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within cells. For instance, in its antimicrobial activity, the compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer cells, it may inhibit kinases that regulate cell division, thereby inducing apoptosis .
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Hydrophobicity : The 3-methylphenyl group increases lipophilicity relative to polar substituents (e.g., hydroxyl in 3b, ), which could improve membrane permeability .
Key Insights :
- Psoralen Mimetics: Derivatives with azepine fragments () enhance melanin synthesis, suggesting the target compound’s thienopyrimidinone core may also interact with melanogenic pathways if appropriately substituted .
- Enzyme Selectivity : Substituent position critically affects target specificity. For example, 7-substituted PDE7 inhibitors () show higher potency than 6-substituted analogs, highlighting the importance of the 3-methylphenyl group’s placement in the target compound .
- Antitumor Potential: Methyl and chlorophenyl substituents in analogs (e.g., 5,6,7,8-tetrahydrobenzo derivatives, ) correlate with antitumor activity, suggesting the target compound may share similar properties .
Biological Activity
The compound 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step processes, including the cyclization of appropriate precursors. For This compound , the synthesis may follow pathways similar to those reported for related compounds. Typical methods include:
- Condensation Reactions : Combining thienopyrimidine derivatives with substituted benzyl or phenyl groups.
- Cyclization : Utilizing heating and specific reagents to promote the formation of the thieno ring structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- Compound Evaluation : The derivative has shown promising activity against various cancer cell lines. In a study evaluating several thieno[3,2-d]pyrimidine compounds, one derivative exhibited an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as EZH2 (enhancer of zeste homolog 2), which is crucial in cancer cell proliferation and survival .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been assessed for antimicrobial properties:
- Broad Spectrum Activity : Compounds within this class have demonstrated antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
- Comparative Studies : In comparative assays, certain derivatives showed superior activity compared to standard antibiotics .
Anti-inflammatory Effects
Research indicates that some thieno[3,2-d]pyrimidine derivatives possess anti-inflammatory properties:
- Inhibition of Inflammatory Markers : These compounds have been shown to reduce levels of inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidines:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) at specific positions on the phenyl rings significantly influences biological activity.
- Optimal Combinations : Research suggests that specific combinations of substituents can enhance potency and selectivity against target enzymes or receptors .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor efficacy. Among these, one compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value lower than that of established chemotherapeutics . This highlights the potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several derivatives were screened against a panel of bacterial strains. Results indicated that certain derivatives not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity towards human cell lines compared to traditional antibiotics .
Q & A
Q. What are the key synthetic routes for 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, substitution, and functionalization. For example:
- Cyclocondensation: A thiophene precursor reacts with a pyrimidinone intermediate under reflux conditions, often using DMF as a solvent and potassium iodide (KI) as a catalyst .
- Substitution: Chlorobenzyl groups are introduced via nucleophilic substitution or coupling reactions. For instance, 2-chloro-N-substituted acetamide derivatives can react with thiol-containing intermediates .
- Purification: Ethanol or ice-water precipitation is commonly used to isolate the product, followed by recrystallization .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF, KI, reflux (4 h) | 72–88% | |
| Substitution | 2-chloroacetamide derivatives, DMF | 70–88% | |
| Purification | Ethanol recrystallization | >95% purity |
Q. How is the compound characterized using spectroscopic methods?
Answer: Critical characterization techniques include:
- IR Spectroscopy: Peaks at ~1678–1721 cm⁻¹ confirm the pyrimidinone C=O stretch, while aromatic C-H stretches appear at ~2977–3021 cm⁻¹ .
- ¹H NMR: Key signals include aromatic protons (δ 6.55–8.07 ppm), methyl groups (δ 2.66–2.74 ppm), and ester OCH2 (δ 4.00–4.34 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 483 for a derivative in ) validate the molecular formula.
Q. Table 2: Spectral Data Comparison
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Pyrimidinone C=O | 1678–1721 | 9.46–9.75 (s, 1H) |
| Aromatic C-H | 2977–3021 | 6.55–8.07 (m) |
| Ester OCH2 | - | 4.00–4.34 (q) |
Q. What are the common biological targets for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
Answer: These derivatives are studied for:
- Phosphodiesterase 7 (PDE7) Inhibition: Nanomolar potency has been observed in analogues with substituted benzyl groups .
- Antimicrobial Activity: Gram-positive/negative bacteria growth inhibition via sulfonamide or triazole moieties .
- Anticancer Activity: Pyrrolo-pyrimidine derivatives show cytotoxicity by targeting DNA replication or kinase pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Answer: SAR studies should systematically vary substituents and measure biological effects:
- Substituent Variation: Compare chlorobenzyl vs. methoxybenzyl groups in PDE7 inhibition .
- Positional Effects: 7-substituted derivatives (e.g., 28e in ) show higher selectivity than 6-substituted analogues.
- Quantitative SAR (QSAR): Use computational models to correlate logP or electronic parameters with activity .
Q. Table 3: Example SAR Data
| Substituent | PDE7 IC₅₀ (nM) | Selectivity (vs. PDE3) | Reference |
|---|---|---|---|
| 2-Chlorobenzyl | 2.1 | >100-fold | |
| 3-Methoxybenzyl | 12.4 | 50-fold |
Q. What computational methods are used to predict the compound's interactions with biological targets?
Answer:
- Molecular Docking: Models compound binding to PDE7’s catalytic pocket, guided by X-ray crystallography data .
- Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
- ADMET Prediction: Tools like SwissADME assess solubility, bioavailability, and toxicity risks .
Q. How to resolve contradictions in biological activity data across different studies?
Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., MTT protocol ).
- Data Normalization: Use reference compounds (e.g., doxorubicin for cytotoxicity ).
- Meta-Analysis: Compare substituent effects across studies; e.g., chlorophenyl groups enhance activity in both antimicrobial and anticancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
